1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide
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Description
1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C26H25N3O3 and its molecular weight is 427.504. The purity is usually 95%.
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Scientific Research Applications
Functionalization Reactions
Research on pyrazole derivatives, including compounds structurally similar to 1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide, has demonstrated their potential through functionalization reactions. These studies explore the conversion of pyrazole carboxylic acids into carboxamides and carboxylates, revealing the versatility of these compounds in synthetic chemistry. For instance, the transformation of 1H-pyrazole-3-carboxylic acid into various N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides showcases the compound's applicability in generating new molecules with potential biological activities (Yıldırım & Kandemirli, 2006).
Herbicidal Activity
Another significant application of pyrazole-4-carboxamide derivatives lies in their herbicidal properties. Studies have synthesized and tested various derivatives for their efficacy against weeds and their safety for crops. The substituent at the 3-position of the pyrazole ring, particularly when modified with electron-withdrawing groups, was found to significantly influence herbicidal activity. This research has led to the identification of compounds with promising applications as rice herbicides, demonstrating the compound's potential in agricultural chemistry (Ohno et al., 2004).
Synthesis of Antagonists
Pyrazole derivatives are also investigated for their potential in synthesizing orally active antagonists, indicating their relevance in drug discovery. A practical synthesis method for a CCR5 antagonist showcases the utility of these compounds in creating therapeutically relevant molecules. This highlights the significance of pyrazole derivatives in medicinal chemistry and their potential role in developing new pharmaceuticals (Ikemoto et al., 2005).
Antiviral and Anticancer Activities
Further research into benzamide-based 5-aminopyrazoles and their derivatives has revealed remarkable antiavian influenza virus activity. This study presents a new synthesis route for benzamide-based 5-aminopyrazoles, leading to compounds with significant antiviral activities against the H5N1 strain of influenza A virus. Such findings underscore the therapeutic potential of pyrazole derivatives in the treatment of viral infections (Hebishy, Salama, & Elgemeie, 2020).
Properties
IUPAC Name |
1-benzyl-N-(2-ethoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-2-31-24-16-10-9-15-23(24)27-25(30)22-18-29(17-20-11-5-3-6-12-20)28-26(22)32-19-21-13-7-4-8-14-21/h3-16,18H,2,17,19H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHVQXGACIGRCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.